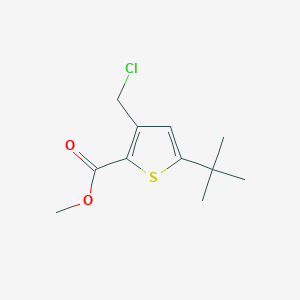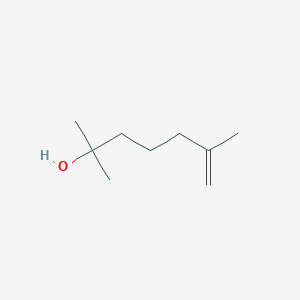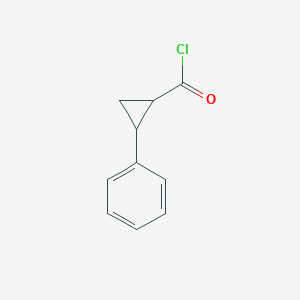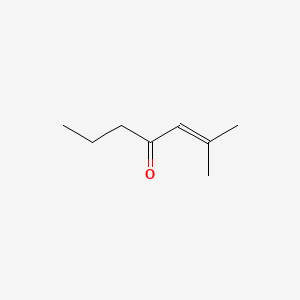
2-Methyl-2-hepten-4-one
Vue d'ensemble
Description
2-Methyl-2-hepten-4-one is a natural product found in Aspalathus linearis with data available.
Applications De Recherche Scientifique
1. Flavor Compound Formation in Hazelnuts
2-Methyl-2-hepten-4-one plays a significant role in the flavor profile of hazelnuts. A study found that this compound is present in much higher quantities in roasted hazelnut oil compared to unroasted oil. Thermal treatment significantly increases its concentration, indicating its formation from a precursor during heat treatment (Pfnuer et al., 1999).
2. Atmospheric Chemistry and Environmental Impact
Research has explored the reactions of similar compounds like 6-Methyl-5-hepten-2-one in the atmosphere. It reacts with OH radicals, NO3 radicals, and O3, which is important for understanding its environmental impact and behavior in atmospheric chemistry (Smith et al., 1996).
3. Catalysis and Chemical Reactions
2-Methyl-2-hepten-4-one has been used in studies focusing on chemoselective flow hydrogenation over nano-nickel catalysts. These studies are significant in fine-tuning chemical reactions for industrial applications, particularly in enhancing selectivity for C-C or C-O bond hydrogenation (Zienkiewicz-Machnik et al., 2017).
4. Biotechnology and Synthesis Applications
In biotechnological applications, 2-Methyl-2-hepten-4-one has been used in the continuous process of reducing it to sulcatol using alcohol dehydrogenase. This process demonstrates the potential of using this compound in various synthetic pathways (Röthig et al., 1990).
5. Role in Food Science and Analysis
The compound's significance in food science is evident in its identification as a major volatile component in certain fruits. Its quantification and analysis in fruits like tomatoes are essential for understanding flavor profiles and consumer preferences (Zhou et al., 2021).
Propriétés
Numéro CAS |
22319-24-0 |
|---|---|
Nom du produit |
2-Methyl-2-hepten-4-one |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
2-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
FKMGZMDLSNOJPQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=C(C)C |
SMILES canonique |
CCCC(=O)C=C(C)C |
Autres numéros CAS |
22319-24-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

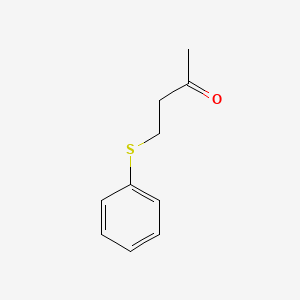
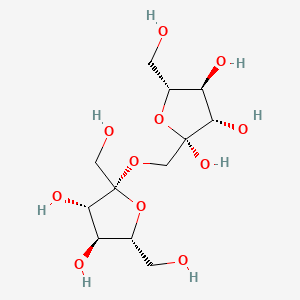

![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)


